6-Fluoro-2,7-dimethylquinolin-8-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H11FN2 |
|---|---|
Molecular Weight |
190.22 g/mol |
IUPAC Name |
6-fluoro-2,7-dimethylquinolin-8-amine |
InChI |
InChI=1S/C11H11FN2/c1-6-3-4-8-5-9(12)7(2)10(13)11(8)14-6/h3-5H,13H2,1-2H3 |
InChI Key |
DMRZTVMBAWQDJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=C(C=C2C=C1)F)C)N |
Origin of Product |
United States |
Synthetic Methodologies and Synthetic Route Elucidation for 6 Fluoro 2,7 Dimethylquinolin 8 Amine
Strategic Approaches to Quinoline (B57606) Ring System Construction
The formation of the fundamental quinoline structure is the initial critical phase in the synthesis of 6-fluoro-2,7-dimethylquinolin-8-amine. Both historical and contemporary cyclization reactions are employed to create this bicyclic heteroaromatic system.
Conventional and Modern Cyclization Reactions
Classic methods for quinoline synthesis, such as the Doebner-Miller reaction, remain relevant. This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. wikipedia.orgsynarchive.com It is a modification of the Skraup synthesis and is valuable for producing a variety of quinoline derivatives. iipseries.orgslideshare.netacs.org The general mechanism involves the formation of an enamine, followed by cyclization and subsequent oxidation to the aromatic quinoline. iipseries.org
Several named reactions provide alternative pathways to the quinoline core, including:
Skraup Synthesis: Utilizes aniline, glycerol, sulfuric acid, and an oxidizing agent. iipseries.orgpharmaguideline.com
Combes Synthesis: Involves the reaction of anilines with β-diketones. iipseries.org
Friedländer Synthesis: Condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group. pharmaguideline.com
Pfitzinger Reaction: The reaction of isatin with a carbonyl compound. pharmaguideline.com
Modern approaches often focus on improving efficiency and substrate scope. These can include transition-metal-catalyzed C-H activation and oxidative annulation strategies, which offer alternative routes to functionalized quinolines. mdpi.comorganic-chemistry.org
Precursor Synthesis and Functionalization Techniques
The synthesis of appropriately substituted precursors is essential for the successful construction of the target molecule. This involves preparing an aniline derivative that already contains some of the required substituents, which can then guide the regioselectivity of the quinoline-forming reaction. For instance, starting with a pre-functionalized aniline can simplify the subsequent installation of other groups. The synthesis of quinolin-4-ones can serve as a convenient precursor for further elaboration into various quinoline alkaloids. nih.gov
Regioselective Introduction of Fluorine, Methyl, and Amino Functionalities
Once the quinoline ring is formed, the next challenge is the precise placement of the fluorine, methyl, and amino groups at the 6, 2, 7, and 8 positions, respectively.
Fluorination Strategies for Quinoline Cores
Introducing a fluorine atom onto the quinoline ring can be achieved through several methods. Direct fluorination of quinoline derivatives can be accomplished using electrophilic fluorinating agents. researchgate.net However, this can sometimes lead to a mixture of isomers. researchgate.net An alternative approach is to start with a fluorine-substituted aniline in a classic quinoline synthesis, such as the Skraup reaction. researchgate.netfordham.edu This pre-functionalization strategy ensures the fluorine atom is in the desired position from the outset. Electrochemical methods have also been developed for the regioselective fluorination of quinolines. researchgate.net
| Fluorination Strategy | Description | Selectivity |
| Direct Electrophilic Fluorination | Treatment of a quinoline with an electrophilic fluorine source. | Can result in a mixture of regioisomers. |
| Synthesis from Fluoro-anilines | Using a pre-fluorinated aniline in a quinoline cyclization reaction. | High regioselectivity based on the starting material. |
| Electrochemical Fluorination | Anodic oxidation in the presence of a fluoride source. | Can provide good regioselectivity under optimized conditions. researchgate.net |
Methylation Techniques for Aromatic and Heteroaromatic Systems
The introduction of methyl groups at the C-2 and C-7 positions can be accomplished through various synthetic strategies. If not incorporated during the initial ring formation (e.g., by using a substituted α,β-unsaturated carbonyl in a Doebner-Miller reaction), methylation can be performed on the quinoline core. However, direct C-H methylation of heteroaromatics can be challenging and may require specific directing groups or metal catalysis to achieve the desired regioselectivity. A study on the demethylation of quinoline derivatives highlights that the electronic properties of existing substituents significantly influence the regioselectivity of reactions on the quinoline ring. africaresearchconnects.com
Amination at the C-8 Position of Fluoro-dimethylquinolines
The final step in the synthesis is the introduction of the amino group at the C-8 position. Traditional methods often involve the nitration of the quinoline ring, followed by reduction of the nitro group to an amine. For quinolines, electrophilic substitution, such as nitration, typically occurs at the 5- and 8-positions. pharmaguideline.com The directing effects of the existing fluoro and methyl groups would influence the regioselectivity of this step.
More recent methods for C-H amination have emerged, offering more direct routes. These can involve transition-metal catalysis, such as rhodium or cobalt-catalyzed C-H activation, often utilizing a directing group to achieve high regioselectivity for the C-8 position. rsc.orgnih.gov Visible-light-induced methods have also been developed for the C-8 amination of quinolines under mild conditions. acs.orgnih.gov
| Amination Approach | Reagents/Conditions | Key Features |
| Nitration and Reduction | Strong acids (e.g., H2SO4/HNO3), followed by a reducing agent (e.g., Sn/HCl, H2/Pd). | A classic, well-established method. |
| Transition-Metal-Catalyzed C-H Amination | Rh(III) or Co(III) catalysts with an amide source. | Direct functionalization of the C-H bond, often requiring a directing group. rsc.orgnih.gov |
| Visible-Light-Induced Amination | Photoreaction with an amine source. | Occurs under mild conditions. acs.orgnih.gov |
Multi-step Synthetic Sequences and Convergent Synthesis Strategies
The construction of the core 6-fluoro-2,7-dimethylquinoline skeleton can be approached through either linear (multi-step) or convergent synthetic strategies.
A multi-step linear synthesis typically involves the sequential modification of a simpler starting material. Classic quinoline syntheses like the Skraup, Doebner-von Miller, or Friedländer reactions are examples of this approach, often starting from a substituted aniline. nih.gov For the target molecule, a potential linear sequence could begin with a suitably substituted fluoroaniline, which is then cyclized to form the quinoline ring, followed by further functionalization (e.g., halogenation and amination).
A convergent synthesis , in contrast, involves the independent synthesis of key fragments of the target molecule, which are then combined in a later step. This approach can be more efficient and flexible for creating libraries of related compounds. A modern convergent strategy for quinoline synthesis involves the palladium-catalyzed reaction of o-aminophenylboronic acids with α,β-unsaturated ketones. This method offers regiocontrol and proceeds under basic conditions, complementing traditional acid-catalyzed methods. nih.gov
Advanced Synthetic Techniques and Reaction Conditions
Modern synthetic chemistry has introduced techniques that can significantly improve the efficiency, yield, and environmental footprint of chemical reactions.
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions rapidly and uniformly. researchgate.net This technique often leads to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. tandfonline.comnih.gov The implementation of microwave heating has been successfully applied to various classic quinoline syntheses, including the Friedländer and Skraup reactions. nih.govbenthamdirect.com The combination of multicomponent reactions with microwave irradiation offers a particularly powerful and efficient strategy for rapidly assembling complex heterocyclic structures like quinolines. acs.org
| Synthesis Method | Conventional Heating | Microwave Irradiation | Advantage of Microwave | Citation |
| Esterification of quinoline-4-carboxylic acid | 22 hours | 10 minutes | Drastically reduced reaction time | tandfonline.com |
| Skraup Synthesis | Several hours | 10-30 minutes | Reduced time, often improved yield | nih.gov |
| Friedländer Condensation | Hours to days | Minutes | Speed, efficiency | tandfonline.com |
Beyond the amination step, transition-metal catalysis is integral to the synthesis of the quinoline core itself. ias.ac.in Various metals, including palladium, copper, nickel, and rhodium, are used to catalyze C-C and C-N bond-forming reactions that are key to building the substituted quinoline ring. frontiersin.org
Palladium-catalyzed reactions , such as Suzuki and Heck couplings, can be used to introduce the methyl groups onto a pre-formed quinoline ring or to construct the ring itself via domino reactions. ias.ac.in
Copper-catalyzed methods are often employed for C-H functionalization and cyclization reactions, providing an economical approach to quinoline synthesis. ias.ac.in
Nickel-catalyzed cross-coupling has been developed for the reaction of N-acyliminium ions derived from quinolines with aryl boronic acids, enabling the formation of C-C bonds under mild conditions. rsc.orgrsc.org
These advanced catalytic methods allow for the construction of complex, polysubstituted quinolines from readily available starting materials with high efficiency and selectivity. ias.ac.in
Synthetic Yield Optimization and Purity Enhancement Protocols
Achieving high yield and purity is critical in any synthetic sequence. Optimization involves systematically varying reaction parameters to find the ideal conditions. For the palladium-catalyzed amination step, this would include screening different catalysts, ligands, bases, solvents, and temperatures.
Once the crude product is obtained, purification is necessary to remove unreacted starting materials, catalysts, and byproducts. The two most common and effective methods for purifying solid organic compounds are column chromatography and recrystallization.
Chromatographic Purification: Flash column chromatography using a solid support like silica gel is a standard method for separating compounds based on their polarity. A solvent system (eluent) is chosen to allow the desired compound to move down the column at a different rate from impurities. Thin-layer chromatography (TLC) is used to monitor the progress of the reaction and the separation. researchgate.net
Recrystallization: This technique purifies crystalline solids based on differences in solubility. illinois.edu The crude product is dissolved in a minimal amount of a hot solvent in which it is highly soluble, while impurities are either insoluble or much more soluble. Upon slow cooling, the pure compound crystallizes out of the solution, leaving the impurities behind in the mother liquor. libretexts.orgmt.com The choice of solvent is crucial for effective recrystallization.
Often, a combination of these techniques is employed to achieve high purity. For example, a crude product might first be passed through a silica gel column, and the resulting solid then recrystallized to obtain an analytically pure sample. nih.gov
Challenges in Scalable Synthesis for Research Applications
While the proposed synthetic route is chemically sound, transitioning it from a laboratory-scale procedure to a scalable synthesis suitable for producing larger quantities for research applications presents several significant challenges. These challenges are common in the synthesis of complex heterocyclic compounds and must be addressed to ensure safety, efficiency, and cost-effectiveness.
Reaction Conditions and Safety: The Doebner-von Miller and related Skraup syntheses are notorious for their harsh and often violently exothermic reaction conditions. wikipedia.orgcdnsciencepub.com They typically require high temperatures and the use of strong, corrosive acids like sulfuric acid. On a large scale, managing the heat generated is a critical safety concern to prevent runaway reactions. cdnsciencepub.com This necessitates the use of specialized reactors with precise temperature control and robust cooling systems, which represents a significant engineering and capital investment.
Regioselectivity and Isomer Formation: While the substituents on the starting aniline are chosen to direct the cyclization towards the desired product, issues with regioselectivity can arise in quinoline synthesis. researchgate.netnih.gov Even small amounts of isomeric byproducts can complicate the purification process significantly, especially if their physical properties are very similar to the target compound. On a larger scale, even a minor side reaction can lead to a substantial amount of isomeric impurity that must be removed.
Byproduct Formation and Purification: These types of acid-catalyzed condensation reactions are known to produce significant quantities of tarry byproducts, which can make product isolation and purification particularly difficult. Standard laboratory purification techniques like column chromatography are often not feasible or cost-effective for large-scale production. Scalable purification would likely rely on crystallization or distillation, which may be challenging for a complex molecule like 6-fluoro-2,7-dimethyl-8-nitroquinoline, potentially leading to lower yields.
The table below summarizes the primary challenges in the scalable synthesis of this compound.
| Challenge | Description | Implication for Scalability |
| Starting Material Sourcing | The key precursor, 4-fluoro-3-methyl-2-nitroaniline, is not commercially common and requires its own multi-step synthesis. | Increases overall cost, complexity, and lead time for production. |
| Harsh Reaction Conditions | The Doebner-von Miller reaction is highly exothermic and uses corrosive strong acids at high temperatures. | Requires specialized equipment for heat management and material handling, posing significant safety and engineering hurdles. |
| Purification Complexity | Formation of tar and isomeric byproducts complicates the isolation of the pure product. | Standard purification methods are not easily scalable. Requires development of robust crystallization or distillation protocols, which may reduce overall yield. |
| Regioselectivity Control | Potential for the formation of undesired isomers during the cyclization step. | Decreases the efficiency of the reaction and adds significant burden to the purification process. |
| Hazardous Waste Disposal | The process generates significant amounts of acidic and potentially metal-containing waste. | Adds to the environmental impact and operational cost due to strict disposal regulations. |
Chemical Reactivity Profiles and Mechanistic Transformations of 6 Fluoro 2,7 Dimethylquinolin 8 Amine
Reactions at the Amino Group: Derivatization and Functionalization
The primary amino group at the C8 position is a key site for chemical modification. As a nucleophilic center, it readily participates in a variety of reactions, allowing for extensive derivatization.
Amide Formation: The amino group can be acylated by reacting with acyl chlorides or acid anhydrides to form the corresponding amides. This transformation is significant as the resulting amide can function as a directing group in subsequent synthetic steps, such as transition-metal-catalyzed C-H activation. wikipedia.org
Diazotization: Treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid, would convert the primary amino group into a diazonium salt. This intermediate is highly versatile and can be subjected to Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -Cl, -Br, -CN, -OH) at the C8 position.
Alkylation and Arylation: The nitrogen atom of the amino group can undergo alkylation or arylation reactions, although direct N-alkylation can sometimes be challenging to control and may lead to mixtures of mono- and di-alkylated products.
Schiff Base Formation: Condensation with aldehydes or ketones under appropriate conditions leads to the formation of imines, also known as Schiff bases.
The reactivity of the amino group is fundamental to the role of 8-aminoquinolines as directing groups in organic synthesis, facilitating regioselective functionalization of the quinoline (B57606) scaffold. wikipedia.orgnih.gov
Reactivity of the Quinoline Nitrogen Atom
The nitrogen atom at position 1 of the quinoline ring possesses a lone pair of electrons, rendering it basic and nucleophilic. quimicaorganica.org
Protonation and Salt Formation: In the presence of acids, the quinoline nitrogen is readily protonated to form quinolinium salts. quimicaorganica.org The basicity can be influenced by the electronic effects of the substituents on the ring. The electron-donating methyl groups would slightly increase basicity, while the electron-withdrawing fluorine atom would decrease it.
N-Alkylation and N-Acylation: The nitrogen atom can act as a nucleophile, reacting with alkyl or acyl halides to form quaternary N-alkyl or N-acyl quinolinium salts. quimicaorganica.orgnih.gov The formation of these salts alters the electronic properties of the quinoline system, making the ring more susceptible to nucleophilic attack.
N-Oxide Formation: Reaction with peroxy acids, such as peracetic acid, or hydrogen peroxide results in the oxidation of the quinoline nitrogen to form the corresponding 6-Fluoro-2,7-dimethylquinolin-8-amine N-oxide. quimicaorganica.orgresearchgate.net This transformation is useful as it can modify the regioselectivity of subsequent electrophilic substitution reactions. mdpi.com
| Reaction Type | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| Protonation | Acids (e.g., HCl) | Quinolinium Salt | quimicaorganica.org |
| N-Alkylation | Alkyl Halides (e.g., CH₃I) | N-Alkyl Quinolinium Salt | quimicaorganica.org |
| N-Oxide Formation | Peroxy Acids (e.g., m-CPBA) | Quinoline N-oxide | quimicaorganica.orgresearchgate.net |
Electrophilic Aromatic Substitution Reactions on the Quinoline Core
The quinoline ring system is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) because the nitrogen atom deactivates the ring by withdrawing electron density. researchgate.net However, the substituents on the ring play a crucial role in directing the position of attack.
Directing Effects: The C8-amino group is a powerful activating, ortho-, para-directing group. The C2 and C7 methyl groups are also activating and ortho-, para-directing. Conversely, the C6-fluoro group is deactivating via its inductive effect but is also ortho-, para-directing due to resonance. nih.govresearchgate.net The pyridine (B92270) ring is more deactivated than the benzene ring. youtube.comyoutube.com Therefore, electrophilic attack is expected to occur preferentially on the benzenoid ring (positions C5, C6) rather than the pyridinoid ring (positions C2, C3, C4).
Predicted Regioselectivity: In this compound, the most activated position for electrophilic attack is C5, which is ortho to the potent activating amino group at C8 and para to the activating methyl group at C7. Reactions like nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃) would likely yield the 5-substituted product. researchgate.netyoutube.com
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) on the quinoline core typically occurs on the electron-deficient pyridine ring, especially at the C2 and C4 positions. researchgate.netyoutube.com However, the fluorine atom at the C6 position introduces another potential reaction site.
Oxidation and Reduction Pathways
The this compound molecule has several sites susceptible to oxidation and reduction.
Oxidation: The 8-aminoquinoline (B160924) moiety is known to be susceptible to oxidation. researchgate.net This process can be pH-dependent and may proceed through single-electron transfers to form radical species. researchgate.net It is believed that the generation of reactive oxygen species through the autoxidation of the 8-amino group is a key aspect of the biological activity of related compounds. pharmacy180.comscribd.com The quinoline ring itself can be oxidized under harsh conditions (e.g., with potassium permanganate), leading to cleavage of the benzene ring to form a pyridine-dicarboxylic acid derivative. researchgate.net
Reduction: The quinoline ring can be reduced under various conditions. Catalytic hydrogenation (e.g., H₂/Pt) can lead to the reduction of either the pyridine ring, the benzene ring, or both, depending on the specific catalyst and reaction conditions. For instance, reduction in acidic media often favors saturation of the pyridine ring. youtube.com
Transition-Metal Catalyzed Reactions and Coupling Methodologies
The field of C-H activation has provided powerful tools for the functionalization of heterocyclic compounds. The 8-aminoquinoline group is a well-established and effective directing group for transition-metal-catalyzed C-H functionalization. nih.govacs.orgnih.gov
C-H Activation: The nitrogen atom of the amino group can coordinate to a metal center (e.g., Palladium, Rhodium, Nickel), positioning the catalyst to selectively activate and functionalize a nearby C-H bond. nih.govacs.org In this molecule, potential sites for directed C-H activation include the C7-methyl group and the C5-position on the quinoline ring. This allows for reactions such as arylation, alkylation, or amination at these positions. mdpi.comyoutube.com
Remote Functionalization: The C2-methyl group could also be a target for functionalization, as the quinoline nitrogen can act as a chelating atom to direct metal catalysts. nih.gov
Coupling at the Fluoro Position: Transition-metal catalysis, particularly with nickel, has been used for the hydrodefluorination and defluoroamination of fluoroarenes where an 8-aminoquinoline group acts as a director. nih.gov This suggests that the fluorine atom at C6 can be a handle for coupling reactions.
| Reaction Type | Catalyst System (Example) | Potential Site of Functionalization | Reference |
|---|---|---|---|
| Directed C-H Arylation | Pd(OAc)₂, AgOAc | C5-position | nih.gov |
| Directed C(sp³)-H Functionalization | Ni(II) complexes | C7-methyl group | acs.org |
| Hydrodefluorination | Ni catalyst, Dimethylamine | C6-fluoro position | nih.gov |
Degradation Pathways and Stability Studies under Controlled Conditions
The stability of this compound is influenced by environmental factors such as light, pH, and the presence of oxidizing agents.
Photostability: Quinoline derivatives can be sensitive to light. The energy from UV radiation can promote electronic transitions that may lead to photochemical reactions and degradation.
pH Stability: The compound's stability is likely pH-dependent. In strongly acidic or basic solutions, hydrolysis or other degradation reactions may be accelerated. The protonation of the quinoline nitrogen at low pH could alter its electronic structure and susceptibility to degradation.
Oxidative Degradation: As mentioned, the 8-aminoquinoline moiety is prone to oxidation, which can be a primary degradation pathway, especially in the presence of oxygen or other oxidizing agents. researchgate.netpharmacy180.com
Biodegradation: The strong carbon-fluorine bond generally imparts resistance to microbial degradation. nih.govnih.gov However, biodegradation pathways for fluorinated compounds often initiate at other functional groups on the molecule. mdpi.com It is conceivable that microbial metabolism could begin with oxidation of the amino or methyl groups, or hydroxylation of the aromatic ring, potentially leading to eventual defluorination.
Spectroscopic and Structural Analysis of this compound Remains Undocumented in Public Scientific Literature
Despite a comprehensive search of scientific databases and chemical literature, detailed experimental data for the advanced spectroscopic and structural characterization of the compound this compound is not publicly available.
Efforts to locate specific data pertaining to the Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) of this particular molecule were unsuccessful. This includes the absence of published reports on:
¹H NMR (Proton Nuclear Magnetic Resonance): Data on the chemical shifts and coupling constants of the protons, which would be essential for confirming the arrangement of hydrogen atoms on the quinoline ring and its methyl substituents.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Information regarding the chemical shifts of the carbon atoms, which is crucial for mapping the carbon framework of the molecule.
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): Specific data on the fluorine atom's chemical shift and coupling constants, which would characterize its unique electronic environment on the quinoline structure.
Two-Dimensional NMR Techniques: Reports on COSY, HSQC, or HMBC spectra, which are used to establish the connectivity between protons, between protons and carbons, and long-range carbon-proton correlations, respectively.
HRMS (High-Resolution Mass Spectrometry): Published results for the exact mass of the compound, which would serve to confirm its elemental composition and molecular formula (C₁₁H₁₁FN₂).
While spectral data exists for a variety of other fluorinated quinoline derivatives, the specific substitution pattern of a fluorine atom at the 6-position, methyl groups at the 2- and 7-positions, and an amine group at the 8-position appears to be a novel or uncharacterized structure in accessible scientific literature. The synthesis and subsequent detailed characterization of this compound have not been reported.
Consequently, the generation of an article with the requested detailed research findings, data tables, and in-depth analysis for each specified spectroscopic technique is not possible at this time. Further empirical research would be required to produce and publish such data.
Advanced Spectroscopic and Structural Characterization Techniques for 6 Fluoro 2,7 Dimethylquinolin 8 Amine
Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the assessment of the purity and the confirmation of the identity of 6-Fluoro-2,7-dimethylquinolin-8-amine. In a typical GC-MS analysis, the compound is vaporized and separated from any volatile impurities as it passes through a capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature that aids in its identification.
Following separation by gas chromatography, the eluted compound enters the mass spectrometer, where it is ionized, most commonly by electron impact (EI). This high-energy ionization process induces fragmentation of the molecule. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), displays a unique fragmentation pattern that serves as a molecular fingerprint. The molecular ion peak (M+), corresponding to the intact molecule, confirms the molecular weight. For this compound (molar mass: 190.22 g/mol ), the molecular ion peak would be expected at an m/z of 190. The fragmentation pattern provides structural information, as the molecule breaks apart at its weakest bonds, yielding characteristic fragment ions. By analyzing this pattern, the arrangement of atoms within the molecule can be deduced, thus confirming its identity. The purity of the sample is determined by integrating the peak area of the analyte in the chromatogram and comparing it to the total area of all observed peaks.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like this compound without causing significant fragmentation. In ESI-MS, the sample is dissolved in a suitable solvent and sprayed through a charged capillary, forming fine, charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.
For this compound, which contains a basic amine group, analysis in positive ion mode is typical. The primary ion observed is the protonated molecule, [M+H]+, at an m/z of 191.23. This accurate mass measurement allows for the confirmation of the elemental composition of the molecule. By adjusting the cone voltage in the mass spectrometer, controlled fragmentation can be induced (in-source collision-induced dissociation), providing valuable structural information. This tandem mass spectrometry (MS/MS) approach allows for the study of the fragmentation pathways of the protonated molecule, further confirming the structure of the analyte.
Infrared (IR) and Raman Spectroscopy
Vibrational Mode Assignment and Functional Group Identification
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its specific functional groups. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3400-3300 cm⁻¹. The C-H stretching vibrations of the methyl groups and the aromatic quinoline (B57606) ring would be observed around 3000-2850 cm⁻¹. Aromatic C=C and C=N stretching vibrations within the quinoline ring system typically appear in the 1600-1450 cm⁻¹ region. The C-F stretching vibration is expected to produce a strong absorption band in the 1250-1000 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy, on the other hand, measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. This often results in vibrations that are weak in the IR spectrum appearing strong in the Raman spectrum, and vice versa. For this compound, the symmetric vibrations of the quinoline ring system are expected to be particularly strong in the Raman spectrum.
Table 1: Postulated Vibrational Mode Assignments for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique |
| N-H Stretching (asymmetric and symmetric) | 3400-3300 | IR |
| Aromatic C-H Stretching | 3100-3000 | IR, Raman |
| Aliphatic C-H Stretching (methyl groups) | 3000-2850 | IR, Raman |
| C=C and C=N Ring Stretching | 1600-1450 | IR, Raman |
| N-H Bending | 1650-1580 | IR |
| C-F Stretching | 1250-1000 | IR |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Absorption Characteristics and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The chromophore, the part of the molecule responsible for this absorption, in this compound is the substituted quinoline ring system.
The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show multiple absorption bands. These bands arise from π → π* transitions within the aromatic system and potentially n → π* transitions associated with the nitrogen heteroatom and the amine group. The positions (λmax) and intensities (molar absorptivity, ε) of these absorption maxima are characteristic of the compound's electronic structure. The presence of the amino and fluoro substituents on the quinoline ring will influence the energy of the electronic transitions and thus the position of the absorption bands compared to the parent quinoline molecule. The amine group, being an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima.
Table 2: Anticipated UV-Vis Absorption Data for this compound
| Transition Type | Anticipated Wavelength Range (nm) |
| π → π | 200-400 |
| n → π | >300 |
X-ray Crystallography
X-ray crystallography is the definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. To perform this analysis, a single crystal of this compound of suitable size and quality is required. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays.
As the X-rays pass through the crystal, they are diffracted by the electrons of the atoms, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed. From this map, the precise coordinates of each atom in the crystal lattice can be determined. This provides unambiguous information on bond lengths, bond angles, and torsional angles. Furthermore, X-ray crystallography reveals details about the packing of the molecules in the crystal, including any intermolecular interactions such as hydrogen bonding involving the amine group and the fluorine atom. While the successful growth of a suitable single crystal is a prerequisite, a successful X-ray crystallographic analysis would provide the most complete and accurate structural characterization of this compound. As of the current date, publicly available crystal structure data for this specific compound is not widely reported, highlighting an area for future research.
Single Crystal X-ray Diffraction for Absolute Structure Determination
While data for the specific title compound is unavailable, studies on closely related quinoline derivatives demonstrate the power of this technique. For instance, the analysis of other fluorinated quinoline compounds has provided definitive structural elucidation, which is crucial for understanding their chemical reactivity and biological interactions.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
Similarly, without the crystallographic data from single-crystal X-ray diffraction, a detailed analysis of the crystal packing and specific intermolecular interactions for this compound cannot be provided. Such an analysis is fundamental to understanding the solid-state properties of a compound, including its melting point, solubility, and polymorphism.
In the solid state, molecules of this compound would be expected to engage in various non-covalent interactions that dictate their arrangement in the crystal lattice. Key potential interactions would include:
Hydrogen Bonding: The primary amine group (-NH₂) is a strong hydrogen bond donor, while the quinoline nitrogen and the fluorine atom can act as hydrogen bond acceptors. This would likely lead to the formation of robust hydrogen bonding networks, significantly influencing the crystal structure.
Halogen Bonding: The fluorine atom at the 6-position could participate in halogen bonding, where the electrophilic region of the fluorine atom interacts with a nucleophilic site on an adjacent molecule.
π-π Stacking: The aromatic quinoline ring system can lead to π-π stacking interactions, further stabilizing the crystal packing.
Studies on analogous structures, such as (E)-7-chloro-1-cyclopropyl-6-fluoro-3-((2-hydroxybenzylidene)amino)quinolin-4(1H)-one, have revealed complex networks of hydrogen bonds and other interactions that define their supramolecular architecture. researchgate.net For example, in related heterocyclic compounds, N-H···O and C-H···O hydrogen bonds are commonly observed, forming chains and layers that build the crystal structure. nih.gov The analysis of such interactions is critical for crystal engineering and the design of new materials with desired properties.
Computational and Theoretical Investigations of 6 Fluoro 2,7 Dimethylquinolin 8 Amine
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into the electronic structure and properties of molecules.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 6-Fluoro-2,7-dimethylquinolin-8-amine, DFT would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. The resulting electronic structure provides a detailed map of electron density, which is fundamental to understanding the molecule's reactivity and properties.
Molecular Orbital Analysis (HOMO-LUMO Energetics, Frontier Orbitals)
An essential aspect of electronic structure analysis involves the examination of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that helps to characterize the chemical reactivity and kinetic stability of a compound. A large HOMO-LUMO gap generally implies high stability. Analysis of the spatial distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Quantum chemical calculations can predict various spectroscopic parameters. By calculating the magnetic shielding tensors for each nucleus, it is possible to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F, etc.). These theoretical predictions are invaluable for interpreting experimental NMR spectra and confirming the structure of a synthesized compound. Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted. This aids in the assignment of experimental spectral bands to specific molecular motions.
Molecular Modeling and Dynamics Simulations
Beyond static quantum chemical calculations, molecular modeling and dynamics simulations can explore the dynamic behavior of molecules.
Conformational Analysis and Energy Landscapes
For flexible molecules, conformational analysis is crucial. This involves identifying all possible low-energy shapes (conformers) that the molecule can adopt through the rotation of its single bonds. By calculating the relative energies of these conformers, an energy landscape can be constructed. This landscape reveals the most stable conformer(s) and the energy barriers for interconversion between them, providing a comprehensive understanding of the molecule's flexibility and preferred shapes under various conditions.
Interaction Studies with Theoretical Models
Molecular modeling can also be used to study how this compound might interact with other molecules, such as biological macromolecules (e.g., proteins, DNA) or solvent molecules. Techniques like molecular docking could predict the preferred binding orientation and affinity of the compound within the active site of a target protein. Molecular dynamics (MD) simulations can then be used to study the stability of this interaction over time, providing insights into the dynamic behavior of the complex at an atomic level. These theoretical models are instrumental in rational drug design and materials science.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools used to predict the physicochemical properties of molecules based on their structural features. For this compound, QSPR studies can provide valuable insights into its behavior without the need for extensive experimental measurements. These models establish a mathematical relationship between a set of molecular descriptors and a specific property of interest.
Detailed Research Findings:
A typical QSPR study for this compound would involve the calculation of a wide range of molecular descriptors. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical. nih.gov The selection of relevant descriptors is a critical step in building a robust and predictive QSPR model. wiley.com For quinoline (B57606) derivatives, descriptors such as molecular weight, logP (lipophilicity), molar refractivity, van der Waals volume, and electronic properties like dipole moment and frontier molecular orbital energies have been shown to be important. nih.gov
For instance, a QSPR model could be developed to predict the solubility, boiling point, or a specific biological activity of a series of quinoline derivatives, including this compound. By analyzing the coefficients of the descriptors in the resulting QSPR equation, one can understand the structural requirements for a desired property. For example, a positive coefficient for logP would suggest that increasing lipophilicity enhances the property, while a negative coefficient would indicate the opposite.
Interactive Data Table: Representative Molecular Descriptors for QSPR Analysis
Below is a hypothetical table of molecular descriptors that would be calculated for this compound in a QSPR study.
| Descriptor Category | Descriptor Name | Calculated Value | Significance in QSPR |
| Constitutional | Molecular Weight | 190.23 g/mol | Relates to size and bulk properties. |
| Topological | Wiener Index | 782 | Describes molecular branching. |
| Geometrical | van der Waals Volume | 185.4 ų | Represents the steric bulk of the molecule. |
| Electronic | Dipole Moment | 2.5 D | Indicates the overall polarity of the molecule. |
| Physicochemical | logP | 2.8 | Measures the lipophilicity of the compound. nih.govscite.ai |
| Quantum-Chemical | HOMO Energy | -8.2 eV | Relates to the electron-donating ability. |
| Quantum-Chemical | LUMO Energy | -1.5 eV | Relates to the electron-accepting ability. |
Reaction Mechanism Prediction and Transition State Characterization
Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in predicting reaction mechanisms and characterizing the transition states of chemical reactions involving this compound. nih.gov Such studies provide a molecular-level understanding of reaction pathways, intermediates, and the energetics of a reaction, which is crucial for optimizing reaction conditions and predicting potential side products.
Detailed Research Findings:
A computational study on a reaction involving this compound would begin with the optimization of the geometries of the reactants, intermediates, transition states, and products. nih.gov The nature of the stationary points is confirmed by frequency calculations, where minima have all real frequencies and transition states have exactly one imaginary frequency corresponding to the reaction coordinate.
For example, the mechanism of an electrophilic aromatic substitution on the quinoline ring could be investigated. DFT calculations can be used to compare the activation energies for substitution at different positions on the ring, thus predicting the regioselectivity of the reaction. The influence of the fluorine, methyl, and amino substituents on the reactivity and orientation of the incoming electrophile can be systematically evaluated.
Transition state theory can then be applied to the results of the DFT calculations to estimate the reaction rate constants at different temperatures. frontiersin.org This information is invaluable for understanding the kinetics of the reaction. The solvent effects can also be incorporated into the calculations using implicit or explicit solvent models to provide a more realistic description of the reaction in solution.
Interactive Data Table: Hypothetical DFT Calculation Results for a Reaction Step
This table presents hypothetical results from a DFT calculation for a single step in a reaction involving this compound.
| Parameter | Value | Description |
| Reactant Energy | -750.5 Hartree | The total electronic energy of the starting materials. |
| Transition State Energy | -750.45 Hartree | The total electronic energy of the transition state. |
| Product Energy | -750.6 Hartree | The total electronic energy of the products. |
| Activation Energy (Ea) | 31.4 kcal/mol | The energy barrier that must be overcome for the reaction to occur. nih.gov |
| Reaction Energy (ΔE) | -62.7 kcal/mol | The overall energy change of the reaction step. |
| Imaginary Frequency | -350 cm⁻¹ | Confirms the structure as a true transition state. |
Virtual Screening and Ligand-Based Design Approaches
Virtual screening and ligand-based design are powerful computational strategies in drug discovery that can be applied to this compound to identify new bioactive molecules. These approaches leverage the known structural information of a compound to find others with similar properties or that are likely to bind to a specific biological target.
Detailed Research Findings:
In a ligand-based design approach, this compound could serve as a starting fragment or a reference structure. A pharmacophore model can be developed based on its key chemical features, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. nih.govnih.gov This pharmacophore model can then be used to search large chemical databases for compounds that match these features, a process known as pharmacophore-based virtual screening. scitechnol.com
Alternatively, molecular docking, a structure-based approach, can be employed if the three-dimensional structure of a relevant biological target is known. nih.gov In a hypothetical scenario where this compound is a known inhibitor of a particular enzyme, it can be docked into the enzyme's active site to predict its binding mode and affinity. nih.govresearchgate.net This information can then guide the design of new derivatives with improved potency. The docking results are often scored to rank the potential candidates, with lower scores indicating a more favorable binding interaction. orientjchem.org
A typical virtual screening workflow would involve preparing a library of compounds, defining the search criteria (either a pharmacophore model or a receptor binding site), performing the screening, and then selecting a smaller subset of promising candidates for further experimental testing. researchgate.net
Interactive Data Table: Hypothetical Molecular Docking Results
This table shows hypothetical results from a molecular docking study of this compound and a designed analog against a target protein.
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| This compound | -7.5 | TYR221, ASP301, ILE150 | ASP301 |
| Analog 1 | -8.2 | TYR221, ASP301, VAL180 | ASP301, TYR221 |
| Analog 2 | -6.9 | TYR221, LEU250 | None |
| Reference Inhibitor | -9.1 | TYR221, ASP301, VAL180, PHE290 | ASP301, TYR221 |
Research on Structural Analogues and Functional Derivatives of 6 Fluoro 2,7 Dimethylquinolin 8 Amine
Design and Synthesis of Novel Quinoline (B57606) Frameworks with Varied Substitution Patterns
The synthesis of quinoline derivatives is a well-established field in organic chemistry, with several named reactions providing versatile routes to a wide array of substituted quinoline frameworks. The Friedländer annulation, for instance, is a classical and highly effective method that involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, leading to the formation of the quinoline ring system. This method allows for the introduction of diverse substituents onto both the carbocyclic and heterocyclic rings of the quinoline scaffold.
Another prominent synthetic strategy is the Combes quinoline synthesis, which employs the reaction of anilines with β-diketones under acidic conditions. Similarly, the Doebner-von Miller reaction, a modification of the Skraup synthesis, utilizes α,β-unsaturated carbonyl compounds in reaction with anilines to generate quinolines. These traditional methods have been supplemented by modern synthetic techniques, including transition metal-catalyzed cross-coupling reactions, which offer greater control and efficiency in constructing complex quinoline derivatives.
The synthesis of specifically substituted quinolines, such as 4-aminoquinolines, often proceeds through the nucleophilic substitution of a leaving group, typically a halogen, at the 4-position of the quinoline ring. Research has also focused on the development of synthetic pathways to 2,4-disubstituted quinoline derivatives, enabling the introduction of different functional groups at these key positions to modulate the molecule's properties. Furthermore, the advent of multicomponent reactions has provided an efficient and atom-economical approach for the one-pot synthesis of polysubstituted quinolines.
The incorporation of fluorine into the quinoline structure, as seen in 6-Fluoro-2,7-dimethylquinolin-8-amine, is of particular interest due to the unique properties fluorine imparts. The synthesis of such fluorinated quinolines often necessitates the use of specific fluorinated starting materials or specialized fluorinating agents, with careful control over reaction conditions to achieve the desired regioselectivity.
| Synthetic Method | Reactants | Product Type |
| Friedländer Annulation | o-aminoaryl aldehyde/ketone + α-methylene compound | Substituted quinolines |
| Combes Synthesis | Anilines + β-diketones | Substituted quinolines |
| Doebner-von Miller Reaction | Anilines + α,β-unsaturated carbonyls | Substituted quinolines |
| Nucleophilic Substitution | 4-haloquinoline + nucleophile | 4-substituted quinolines |
| Multicomponent Reactions | Various simple starting materials | Polysubstituted quinolines |
Structure-Activity/Property Relationship (SAR/SPR) Studies of Related Fluorinated Quinolines
Structure-activity relationship (SAR) and structure-property relationship (SPR) studies are crucial for understanding how modifications to the chemical structure of fluorinated quinolines influence their biological activity and physicochemical properties. These studies provide a rational basis for the design of new molecules with enhanced or specific functionalities.
Influence of Halogen Position and Nature on Molecular Properties
The position and identity of a halogen substituent on the quinoline ring can dramatically alter a molecule's characteristics. Fluorine, in particular, due to its high electronegativity and small size, can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The strong electron-withdrawing nature of fluorine can also influence the acidity (pKa) of nearby functional groups, such as the amino group in 8-aminoquinolines, thereby affecting their degree of ionization at physiological pH.
Research on various halogenated quinolines has consistently shown that the location of the halogen is a critical determinant of biological activity. This is often attributed to the ability of the halogen to participate in specific non-covalent interactions, such as halogen bonding, with target macromolecules. The distinct stereoelectronic properties of different halogens (e.g., F, Cl, Br) also contribute to these observed differences in activity and properties.
Role of Alkyl Group Steric and Electronic Effects
From an electronic standpoint, alkyl groups are generally considered to be weakly electron-donating. This property can modulate the electron density of the quinoline ring system, which in turn affects its chemical reactivity and the nature of its intermolecular interactions. The interplay between the electron-withdrawing fluorine atom and the electron-donating methyl groups in this compound creates a distinct electronic environment that is likely a key determinant of its specific chemical behavior.
Modification of the Amino Group and its Impact on Reactivity and Molecular Interactions
The nucleophilic nature of the 8-amino group makes it a convenient handle for the synthesis of a wide array of derivatives. This allows for the attachment of various side chains and functional moieties, a common strategy in SAR studies to probe the structural requirements for optimal interaction with a biological target. Furthermore, the 8-aminoquinoline (B160924) scaffold, with the nitrogen atoms of the amino group and the quinoline ring, can act as a bidentate ligand, readily forming complexes with metal ions.
Development of Hybrid Molecules and Conjugates (e.g., quinoline-pyrazoline hybrids)
A contemporary approach in medicinal chemistry and materials science involves the creation of hybrid molecules, which consist of two or more distinct chemical scaffolds covalently linked together. This strategy aims to combine the desirable properties of each component, potentially leading to synergistic effects or entirely new functionalities.
| Hybrid Component 1 | Hybrid Component 2 | Potential Advantage |
| Quinoline | Pyrazoline | Synergistic or novel biological activities |
| Quinoline | Other Pharmacophore | Multi-target activity, improved properties |
Applications in Advanced Materials Science
While a significant portion of the research on quinoline derivatives has been directed towards medicinal chemistry, their inherent photophysical and electronic properties also make them promising candidates for applications in the field of advanced materials science. The extended π-conjugated system of the quinoline ring can give rise to fluorescence and other valuable optical properties.
In particular, fluorinated organic molecules are of great interest for their potential use in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of fluorine can enhance the stability, efficiency, and other performance metrics of these materials. Moreover, the ability of 8-aminoquinolines to form stable complexes with a variety of metal ions is a highly valuable characteristic. These metal complexes can exhibit useful catalytic, luminescent, or magnetic properties, opening up possibilities for their use in chemical sensing, catalysis, and the development of novel materials with tunable electronic and optical characteristics.
Development of Fluorescent Probes and Optical Materials (e.g., two-photon sensitive probes)
The 8-aminoquinoline core is a well-established fluorophore, and its derivatives are extensively developed as fluorescent sensors and advanced optical materials. The fluorescence properties of these compounds are often highly sensitive to their local environment, particularly the presence of metal ions. This sensitivity is rooted in mechanisms such as photoinduced electron transfer (PET) and chelation-enhanced fluorescence (CHEF). In the uncomplexed state, the lone pair of electrons on the 8-amino nitrogen can quench the quinoline's fluorescence. Upon chelation with a metal ion, this PET process is inhibited, leading to a significant enhancement of fluorescence intensity. nih.gov
Derivatives of 8-aminoquinoline and the closely related 8-hydroxyquinoline (B1678124) are among the most effective fluorophores for zinc sensor development. nih.gov For instance, 6-methoxy-(8-p-toluenesulfonamido)quinoline (TSQ) forms a 2:1 complex with Zn²⁺, resulting in a four-fold increase in fluorescence intensity. nih.gov The development of carboxamidoquinoline derivatives has been shown to improve water solubility and enhance selectivity for Zn²⁺ in aqueous solutions. nih.gov
The field of optical materials has also seen significant advancements through the use of quinoline derivatives in two-photon absorption (2PA) applications. researchgate.netnih.gov 2PA is a nonlinear optical process where a molecule simultaneously absorbs two photons of lower energy to reach an excited state, offering advantages like deeper tissue penetration and higher spatial resolution in imaging. nih.gov Research on various quinoline derivatives has demonstrated their potential for creating two-photon sensitive probes. researchgate.netacs.orgnih.gov For example, chimeric structures integrating quinoline caging units into multipolar systems have been shown to exhibit dramatically enhanced 2PA cross-sections, sometimes by more than two orders of magnitude. researchgate.net Although direct studies on this compound are not prevalent, the principles established with analogous structures suggest its potential as a building block for such materials, where the fluoro and methyl substituents could be used to fine-tune the photophysical and 2PA properties.
| Quinoline Derivative Class | Application | Key Findings | Citations |
| 8-Amidoquinoline Derivatives | Fluorescent Zn²⁺ Probes | Exhibit fluorescence enhancement upon Zn²⁺ binding due to inhibition of PET. Carboxamide groups can improve water solubility and selectivity. | nih.gov |
| 6-Methoxy-(8-p-toluenesulfonamido)quinoline (TSQ) | Biological Zn²⁺ Sensor | Forms a (TSQ)₂Zn complex with a 4-fold increase in fluorescence intensity. | nih.gov |
| Chimeric Quinoline Dyads | Two-Photon Uncaging | Integration into multipolar systems can enhance the 2PA response by over two orders of magnitude. | researchgate.net |
| 5-Phenylisoindolo[2,1-a]quinolines | Two-Photon Excited Dyes | These derivatives function as two-photon excited dyes with TPA cross-section values similar to common chromophores like EGFP and fluorescein. | acs.orgnih.gov |
Coordination Chemistry and Metal Chelation Properties of Quinoline Ligands
The 8-aminoquinoline scaffold is a classic bidentate chelating ligand, capable of forming stable complexes with a wide range of metal ions. nih.govrsc.org Chelation occurs through coordination of the metal ion with the nitrogen atom of the quinoline ring and the nitrogen atom of the exocyclic 8-amino group, forming a stable five-membered ring. This chelating ability is fundamental to many of the applications of its derivatives, from fluorescent sensing to medicinal chemistry. dovepress.comtandfonline.com
The bioactivity of quinoline-based compounds is often linked to their ability to bind and transport metal ions. nih.govtandfonline.com For example, metal complexes of 8-aminoquinoline-uracil conjugates have demonstrated antimalarial and antimicrobial activities. nih.gov Specifically, copper (II) complexes of these conjugates were effective against Gram-negative bacteria. nih.gov The selective chelation of metal ions like copper and zinc is also a key strategy in developing therapeutic agents for neurodegenerative diseases, where metal dyshomeostasis is a contributing factor. acs.orgnih.gov While 8-hydroxyquinoline derivatives like clioquinol (B1669181) are well-known for this purpose, 8-aminoquinolines are also explored as they offer different metal-binding affinities and properties. acs.orgnih.gov
The substituents on the quinoline ring play a crucial role in modulating the stability and selectivity of the resulting metal complexes. The electron-withdrawing nature of the fluorine atom at the C6 position in this compound would influence the basicity of the quinolinic nitrogen, while the electron-donating methyl groups at C2 and C7 would have an opposing effect, in addition to introducing steric factors. This electronic and steric tuning allows for the fine-adjustment of the ligand's affinity for different metal ions.
| Ligand Type | Metal Ions | Complex Properties & Applications | Citations |
| 8-Aminoquinoline (8AQ) | Cu(II), Mn(II), Ni(II) | Forms stable bidentate complexes. 8AQ-uracil metal complexes show antimalarial and antimicrobial activity. | nih.gov |
| 8-Hydroxyquinoline (8HQ) | Divalent Metal Ions | The only monohydroxyquinoline isomer that forms stable chelates. This ability is the source of most of its biological activities. | dovepress.comtandfonline.com |
| Bis-amide tetradentate 8-quinolyl ligand | Transition Metals (Cu, Co, Ni, Mn) | Acts as a fluorescent sensor for transition metal ions in aqueous solutions. | rsc.org |
| Bis(8-aminoquinoline) Ligands | Cu(II) | Shows high selectivity for copper(II) chelation, with potential applications in preventing memory loss in Alzheimer's models. | nih.gov |
Stereoselective Synthesis and Chiral Recognition Studies of Quinoline Derivatives
The development of chiral quinoline derivatives is a significant area of research, focusing on the creation of molecules that can distinguish between the enantiomers of other chiral compounds. This chiral recognition is vital for applications in asymmetric catalysis, enantioselective separations, and sensing. acs.orgnih.gov The fundamental principle of chiral recognition relies on the formation of transient diastereomeric complexes between the chiral host (the quinoline derivative) and the chiral guest molecule, which have different energies of formation. acs.org
One major strategy involves the synthesis of chiral derivatizing reagents from the quinoline scaffold. These reagents are reacted with a racemic mixture of a target analyte (e.g., amines, β-blockers) to form a mixture of diastereomers. asianpubs.org Because diastereomers have different physical properties, they can be separated using standard chromatographic techniques like RP-HPLC. After separation, the chiral auxiliary can be cleaved to yield the pure enantiomers of the analyte.
Another sophisticated approach utilizes quinoline-derived oligoamide foldamers. These molecules can be induced to adopt a specific helical conformation (left-handed or right-handed) by attaching a single chiral group to one end of the oligomer chain. acs.org The resulting helical structures create a defined chiral environment that can be used for the diastereomeric recognition of other chiral molecules, such as glucoses. acs.org Furthermore, quinoline alkaloids themselves, like quinine, are famously used as catalysts and ligands in stereoselective reactions, such as the Sharpless asymmetric dihydroxylation, highlighting the inherent utility of the chiral quinoline framework in asymmetric synthesis. wikipedia.org
| Approach | Quinoline System | Application | Mechanism | Citations |
| Chiral Derivatizing Reagents | Quinoline-based reagents from L-proline or L-valine | Enantioseparation of racemic drugs (e.g., β-blockers, mexiletine) | Formation of diastereomers with different chromatographic retention times. | asianpubs.org |
| Chiral Induction | Quinoline-derived oligoamide foldamers | Creation of helical structures for chiral recognition | A terminal chiral group induces a preferred helical handedness (P or M) in the foldamer backbone. | acs.org |
| Asymmetric Catalysis | Quinine and its derivatives | Catalysts for stereoselective reactions | Used as chiral ligands to control the stereochemical outcome of reactions like dihydroxylation and Michael additions. | wikipedia.org |
| Chiral Stationary Phases (CSPs) | Quinoline-based CSPs | HPLC separation of enantiomers | Differential interaction (e.g., π-π stacking, hydrogen bonding, steric repulsion) between the CSP and enantiomers. | acs.org |
Mechanistic Insights into Biological Interactions of 6 Fluoro 2,7 Dimethylquinolin 8 Amine and Its Analogues Preclinical and Biochemical Focus
Investigation of Molecular Target Interactions (In Vitro and Cell-Based Assays)
No published studies detailing the in vitro or cell-based molecular target interactions of 6-Fluoro-2,7-dimethylquinolin-8-amine were identified.
Enzyme Inhibition and Modulation Studies
There is no available data from studies investigating the inhibitory or modulatory effects of this compound on enzymes such as DNA gyrase, topoisomerase, Cyclin-Dependent Kinase 1 (CDK1), or cytochrome P450. While quinolone compounds, in general, are known to target bacterial type II topoisomerases like DNA gyrase and topoisomerase IV, specific research on this compound is absent.
Receptor Binding and Allosteric Modulation Studies
No information is available in the scientific literature regarding the receptor binding profile or any potential allosteric modulation activity of this compound. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, causing a conformational change that can alter the affinity or efficacy of the endogenous ligand. However, no such investigations have been reported for the specified compound.
Elucidation of Cellular Pathway Modulation
There is a lack of research on how this compound may modulate cellular pathways.
Cell Cycle Regulation Mechanisms
No studies were found that examined the effect of this compound on cell cycle regulation. Therefore, there is no evidence to suggest it induces mechanisms such as G2/M arrest. For context, G2/M arrest is a cell cycle checkpoint that prevents cells from entering mitosis, often in response to DNA damage, and can be a mechanism of action for some anti-cancer agents.
Signal Transduction Pathway Interference
There is no available data on whether this compound interferes with signal transduction pathways, such as the MAPK/ERK pathway. The MAPK/ERK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival.
DNA/RNA Interaction Mechanisms
No research has been published detailing the mechanisms of interaction between this compound and DNA or RNA. Consequently, there is no information on its potential to act via mechanisms such as intercalation, disruption of bacterial cell wall synthesis, or the inhibition of other critical metabolic pathways.
Mechanisms of Induced Cellular Responses (e.g., Apoptosis Induction)
The cellular responses to quinoline-based compounds are diverse and dependent on their specific structural features. Research on analogues suggests that these molecules can trigger cell death through several intricate pathways, most notably apoptosis.
One of the key mechanisms involves the induction of the intrinsic apoptotic pathway. For instance, studies on compounds structurally related to this compound, such as certain 4-anilino-quinazoline analogues, have shown they can initiate apoptosis by activating caspase-9, which in turn activates the executioner caspases-3 and 7. nih.gov This cascade ultimately leads to nuclear fragmentation and programmed cell death. nih.gov Similarly, other quinoline (B57606) derivatives like 6-Fluoro-2-methylquinolin-4-ol are also known to induce apoptosis in cancer cells through the activation of caspases.
Another significant cellular response is the generation of reactive oxygen species (ROS). The overproduction of ROS creates a state of oxidative stress within the cell, which can damage cellular components and trigger apoptosis. nih.gov Research on a series of 8-quinoline-N-substituted derivatives combined with natural antioxidants demonstrated that the quinoline scaffold is a potent chelator of metal ions like copper. nih.gov This interaction can influence cellular metallostasis and contribute to ROS production, which is a hallmark of several degenerative diseases. nih.gov The ability of these compounds to protect against oxidative stress-induced cell death has been demonstrated in photoreceptor-like cells. nih.gov
Furthermore, investigations into chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910) derivatives, which share a core structure with our target compound, revealed their ability to induce intracellular oxidative stress and disrupt the mitochondrial transmembrane potential. nih.gov The loss of mitochondrial membrane integrity is a critical event in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors like cytochrome c. nih.gov
The table below summarizes the observed cellular responses induced by quinoline analogues.
| Cellular Response | Observed Mechanism | Relevant Analogue Class | Reference |
| Apoptosis | Activation of intrinsic pathway (Caspase-9, -3, -7) | 4-Anilino-quinazolines, 6-Fluoro-2-methylquinolin-4-ol | nih.gov |
| Oxidative Stress | Generation of Reactive Oxygen Species (ROS) | 4-Anilino-quinazolines | nih.gov |
| Disruption of mitochondrial membrane potential | Chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amines | nih.gov | |
| Metal Chelation | Chelation of metal ions (e.g., Copper) | 8-Quinoline-N-substituted derivatives | nih.gov |
| Cytotoxicity | Inhibition of cancer cell proliferation | 8-Aminoquinoline (B160924) glycoconjugates | mdpi.com |
Structure-Based Ligand Design Principles Applied to Quinoline Scaffolds (Focus on target interaction)
The quinoline scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a versatile framework for designing new drugs targeting a variety of biological receptors. slideshare.net Structure-activity relationship (SAR) studies on numerous quinoline analogues have yielded key principles for designing potent and selective ligands.
A critical design element for 8-aminoquinolines is the substitution at the 8-position. The amino group at this position serves as a crucial anchor for attaching various side chains and pharmacophores. Studies on quinolin-8-yl-nicotinamides revealed that moving the amide substituent from the 8-position to the 6- or 5-position resulted in a dramatic loss of cytotoxic activity, underscoring the importance of the C8-linkage for target interaction. nih.gov
The nature of the substituent on the quinoline ring itself also plays a vital role.
Position 6: The presence of a methoxy (B1213986) group at the 6-position, as seen in the antimalarial drug primaquine, is known to enhance activity. who.int This suggests that the fluoro group at the 6-position in this compound likely modulates the electronic properties and binding affinity of the molecule.
Position 7: Generally, the introduction of substituent groups at the 7-position of the quinoline ring leads to a loss of activity. who.int
Positions 2, 4, and 5: Methyl groups and other substituents at these positions can influence lipophilicity and steric interactions with the target protein. For example, a 4-methyl-5-fluoroprimaquine analogue was found to have very high activity, indicating that strategic placement of methyl and fluoro groups can be highly beneficial. who.int
The design of the side chain attached to the 8-amino group is another key aspect. Glycoconjugation, the process of attaching sugar moieties, has been explored to improve the selectivity of quinoline derivatives. Replacing an 8-hydroxyquinoline (B1678124) (8-HQ) with an 8-aminoquinoline (8-AQ) in glycoconjugates led to improved selectivity for cancer cells over healthy cells. mdpi.com This highlights that the simple substitution of an oxygen atom with a nitrogen at the 8-position can significantly alter the biological profile. mdpi.com Furthermore, the cytotoxicity of these 8-AQ glycoconjugates was found to increase in the presence of copper ions, suggesting that their mechanism may involve acting as metal chelators that are delivered selectively to cancer cells. mdpi.com
The table below outlines key structure-based design principles for the quinoline scaffold based on preclinical findings from analogue studies.
| Structural Feature | Design Principle/Observation | Impact on Activity | Reference |
| 8-Position Linkage | The amide/substituent linkage is critical at the 8-position. | Moving the substituent to position 5 or 6 causes a dramatic loss of activity. | nih.gov |
| Ring Substituents | A 6-methoxy group often enhances activity. | Increased biological efficacy. | who.int |
| Substituents at the 7-position are generally detrimental. | Leads to loss of activity. | who.int | |
| Strategic placement of fluoro and methyl groups can be beneficial. | A 4-methyl-5-fluoro analogue showed very high activity. | who.int | |
| 8-Amino vs. 8-Hydroxy | Replacing 8-hydroxy with 8-amino in glycoconjugates improves selectivity. | Enhanced selectivity for cancer cells. | mdpi.com |
| Side Chain | Glycoconjugation of the 8-amino group can enhance anticancer potential. | Increased cytotoxicity and selectivity. | mdpi.com |
Q & A
Q. What synthetic methodologies are most effective for preparing 6-fluoro-2,7-dimethylquinolin-8-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step functionalization of quinoline scaffolds. For example, fluorination at the 6-position can be achieved via halogen-exchange reactions using KF or CsF under microwave-assisted conditions to enhance regioselectivity . Methylation at positions 2 and 7 may employ alkylation agents like methyl iodide in the presence of Pd catalysts, with careful control of temperature (60–80°C) to avoid over-alkylation . Optimization requires monitoring via TLC and HPLC to track intermediate purity.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Combine 1H/13C NMR (e.g., δ~7.5–8.5 ppm for aromatic protons, δ~2.5–3.0 ppm for methyl groups) with high-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns . For purity, use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Cross-validate with elemental analysis (C, H, N) to ensure deviations <0.3% .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR) for this compound derivatives?
- Methodological Answer : Unexpected splitting may arise from conformational rigidity or paramagnetic impurities. Use variable-temperature NMR to assess dynamic effects: if splitting diminishes at higher temperatures, it suggests rotational barriers (e.g., steric hindrance from methyl groups). For ambiguity in fluorine coupling, employ 19F NMR to decouple fluorine-proton interactions . If contradictions persist, validate with X-ray crystallography to unambiguously assign substituent positions .
Q. How does this compound interact with transition metals, and what catalytic applications exist?
- Methodological Answer : The 8-amine group acts as a Lewis base, coordinating to metals like Fe(II) or Ru(II) to form stable complexes. Use UV-Vis spectroscopy (λ~450–500 nm for metal-to-ligand charge transfer bands) and cyclic voltammetry to study redox behavior. For catalytic applications, test in cross-coupling reactions (e.g., Suzuki-Miyaura) where the ligand enhances metal stability and turnover frequency. Compare activity with non-methylated analogs to assess steric effects .
Q. What are the fluorescence properties of this compound, and how can they be exploited in probe design?
- Methodological Answer : The electron-withdrawing fluoro group and methyl substituents modulate fluorescence quantum yield. Characterize using fluorescence spectroscopy (excitation ~350 nm, emission ~450 nm) in solvents of varying polarity. To design probes, conjugate the amine group with electrophilic tags (e.g., succinimidyl esters) for biomolecule labeling. Assess quenching/enhancement in the presence of target analytes (e.g., metal ions) via time-resolved fluorescence .
Data Analysis & Experimental Design
Q. How to design experiments to assess the stability of this compound under varying pH and temperature?
- Methodological Answer : Conduct accelerated stability studies:
- pH stability : Incubate the compound in buffers (pH 1–12) at 25°C for 24–72 hours. Monitor degradation via HPLC and track byproducts (e.g., demethylation or defluorination).
- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures. For solution-phase stability, heat samples to 40–80°C and analyze weekly for 4 weeks .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient regions (e.g., C-6 adjacent to fluorine). Simulate transition states for nucleophilic attack at C-6 or C-8 using solvent continuum models (e.g., PCM for DMSO). Validate predictions experimentally by reacting with nucleophiles (e.g., thiophenol) and analyzing regioselectivity via LC-MS .
Handling Contradictions in Literature
Q. How to address discrepancies in reported biological activity of quinolin-8-amine derivatives?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability) or compound purity. Replicate studies using standardized protocols (e.g., NIH/3T3 cells for cytotoxicity). Perform dose-response curves (IC50) with rigorous controls (e.g., DMSO vehicle). Cross-reference with structural analogs to isolate substituent-specific effects. Publish negative results to clarify contradictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
